(r)-2-Hydroxypropanenitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
®-2-Hydroxypropanenitrile can be synthesized through several methods. One common method involves the reaction of acetone with hydrogen cyanide in the presence of a chiral catalyst. This reaction produces ®-2-Hydroxypropanenitrile with high enantiomeric purity. The reaction conditions typically include low temperatures and the use of a solvent such as methanol or ethanol.
Industrial Production Methods
In industrial settings, ®-2-Hydroxypropanenitrile is produced using similar methods but on a larger scale. The process involves the continuous addition of hydrogen cyanide to acetone in a reactor, followed by purification steps to isolate the desired product. The use of chiral catalysts is crucial to ensure the production of the ®-enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Hydroxypropanenitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Hydroxypropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-2-Hydroxypropanenitrile involves its interaction with specific molecular targets. In biological systems, it can act as a precursor to other bioactive compounds. The pathways involved in its action include enzymatic reactions that convert it into active metabolites.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Hydroxypropanenitrile: The enantiomer of ®-2-Hydroxypropanenitrile, which has different biological activities.
2-Hydroxybutanenitrile: A similar compound with an additional carbon atom in the chain.
2-Hydroxy-2-methylpropanenitrile: A structurally similar compound with a methyl group substitution.
Uniqueness
®-2-Hydroxypropanenitrile is unique due to its chiral nature and its ability to serve as a versatile intermediate in organic synthesis. Its high enantiomeric purity makes it valuable in the production of enantiomerically pure pharmaceuticals and other bioactive compounds.
Properties
Molecular Formula |
C3H5NO |
---|---|
Molecular Weight |
71.08 g/mol |
IUPAC Name |
(2R)-2-hydroxypropanenitrile |
InChI |
InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3/t3-/m1/s1 |
InChI Key |
WOFDVDFSGLBFAC-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C#N)O |
Canonical SMILES |
CC(C#N)O |
Origin of Product |
United States |
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